molecular formula C10H15NO B13325531 4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine

4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine

Cat. No.: B13325531
M. Wt: 165.23 g/mol
InChI Key: IMLRJGSDRQLGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine is a high-purity chemical compound supplied under the CAS Registry Number 1783349-37-0 . This fused bicyclic molecule belongs to the class of partially hydrogenated furo[3,2-c]pyridines, characterized by a molecular formula of C 10 H 15 NO and a molecular weight of 165.23 g/mol . Chemical Profile & Properties The compound features a tetrahydrofuro[3,2-c]pyridine core, which incorporates both furan and pyridine rings in a fused system . Key predicted physicochemical properties include a density of 0.965±0.06 g/cm 3 , a boiling point of 227.6±30.0 °C, and an acid dissociation constant (pKa) of 9.38±0.40 . The structure includes one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area of 25.2 Ų . Research Applications & Value This scaffold serves as a versatile building block in medicinal chemistry and drug discovery research. The furopyridine core is a privileged structure found in various biologically active molecules, making it a valuable intermediate for the synthesis of potential pharmaceuticals and agrochemicals . Its application extends to material science, where it can be used in the development of novel organic compounds and ligands for metal-organic frameworks . Intended Use & Handling This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-ethyl-4-methyl-6,7-dihydro-5H-furo[3,2-c]pyridine

InChI

InChI=1S/C10H15NO/c1-3-10(2)8-5-7-12-9(8)4-6-11-10/h5,7,11H,3-4,6H2,1-2H3

InChI Key

IMLRJGSDRQLGGI-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)OC=C2)C

Origin of Product

United States

Preparation Methods

Research Findings

  • Synthetic Challenges : The synthesis of furo[3,2-c]pyridines often involves complex multi-step processes, requiring precise control over reaction conditions to achieve desired yields and purity.

  • Biological Activities : Some furo[3,2-c]pyridine derivatives have shown antimicrobial properties, highlighting their potential in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium halides in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated ring systems.

    Substitution: Halogenated derivatives with substituted halogen atoms on the pyridine ring.

Scientific Research Applications

4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar fused ring system and exhibit comparable biological activities.

    Indole Derivatives: Indole derivatives also feature a fused ring system and are known for their diverse biological activities.

Uniqueness: 4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize cyclization methods to form the furo-pyridine structure.

Antimicrobial Properties

Recent studies have indicated that derivatives of furo[3,2-c]pyridine exhibit significant antimicrobial activity. For example:

  • Antifungal Activity : Compounds related to furo[3,2-c]pyridine have shown potent antifungal effects against various pathogens with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Fusarium oxysporum and Botrytis cinerea .

Anticancer Activity

The antiproliferative effects of furo[3,2-c]pyridine derivatives have been documented in several cancer cell lines:

  • Cell Lines Tested : Compounds demonstrated activity against MCF-7 (breast cancer) and HCT-15 (colon cancer) cell lines using the sulforhodamine B (SRB) assay. The results indicated a strong correlation between structural modifications and increased cytotoxicity .

The biological mechanisms underlying the activity of this compound are still under investigation. However, some studies suggest that these compounds may interact with DNA or inhibit key enzymes involved in cellular proliferation.

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative activity of various furo[3,2-c]pyridine derivatives:

  • Findings : The compounds exhibited varying degrees of cytotoxicity against cancer cell lines. Notably, those with ethyl substitutions showed enhanced activity compared to their methyl counterparts .

Case Study 2: In Vivo Studies

In vivo experiments involving radiolabeled furo[3,2-c]pyridine derivatives demonstrated their potential as imaging agents for tumor sites:

  • Results : The uptake of iodinated compounds in mice with Ehrlich ascites carcinoma was measured at 5%, supporting their application in tumor imaging .

Data Tables

Compound NameStructureMIC (μg/mL)Target Cell LineIC50 (μM)
Furo[3,2-c]pyridine Derivative AStructure A6.25MCF-710
Furo[3,2-c]pyridine Derivative BStructure B8.00HCT-1515

Therapeutic Applications

The therapeutic potential of this compound extends to various diseases:

  • Inflammatory Diseases : Research indicates that furo[3,2-c]pyridines may inhibit pathways involved in inflammatory responses .
  • Neurological Disorders : Preliminary studies suggest potential benefits in treating conditions like Alzheimer's and Parkinson's disease through modulation of specific receptors .

Q & A

Q. What are the optimal synthetic routes for preparing 4-ethyl-4-methyl-furo[3,2-c]pyridine, and how can reaction yields be improved?

  • Methodology : Use palladium-catalyzed cross-coupling or metal-free cyclization reactions under mild conditions (e.g., 80–100°C, 12–24 hr) with β-CF₃-aryl ketones as precursors. Optimize stoichiometry of reagents (e.g., 1.2 eq. NH₄OAc) and solvent polarity (e.g., DMF/EtOH mixtures) to enhance yields up to 85% .
  • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H^1H/13C^{13}C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS (mass error < 2 ppm) .

Q. How can structural ambiguities in the fused furopyridine system be resolved experimentally?

  • Methodology : Employ X-ray crystallography for unambiguous confirmation of the bicyclic framework. For rapid analysis, use 19F^{19}F-NMR (if fluorinated analogs exist) and 2D NMR (COSY, HSQC) to assign substituent positions .

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?

  • Methodology : Screen for antimicrobial activity using MIC assays (e.g., E. coli, S. aureus) or assess enzyme inhibition (e.g., kinase assays with IC₅₀ determination). Use MTT assays for cytotoxicity profiling in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1ATP for kinases). Validate with MD simulations (GROMACS) to assess binding stability. DFT calculations (B3LYP/6-31G*) can optimize geometry and electronic properties .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodology : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate cell line authenticity (STR profiling). Use meta-analysis to reconcile discrepancies, applying statistical tools like ANOVA with post-hoc Tukey tests .

Q. How can polymorphic forms of the compound impact pharmacological properties?

  • Methodology : Characterize polymorphs via PXRD and DSC. Compare solubility (shake-flask method) and dissolution rates (USP Apparatus II) across forms. Assess bioavailability in rodent models for lead optimization .

Data-Driven Challenges

Q. How to address low reproducibility in scaled-up synthesis?

  • Methodology : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading). Implement PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring .

Q. What analytical techniques differentiate regioisomers in furopyridine derivatives?

  • Methodology : Utilize NOESY NMR to probe spatial proximity of substituents. High-resolution MS/MS fragmentation patterns can distinguish isomers based on diagnostic ions (e.g., m/z 150 vs. 165) .

Safety and Handling

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

  • Methodology : Use chloromethylphenylpyridine intermediates under inert atmosphere (N₂/Ar) to prevent hydrolysis. Equip labs with fume hoods, and follow GHS guidelines (e.g., P305+P351+P338 for eye exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.